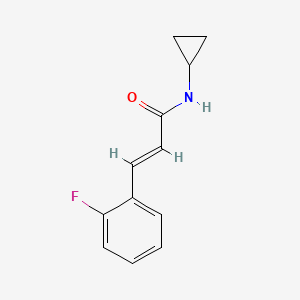![molecular formula C26H28N2O3 B11047913 4-Benzoyl-8'-methoxy-1,4',4',6'-tetramethyl-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11047913.png)
4-Benzoyl-8'-methoxy-1,4',4',6'-tetramethyl-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is a complex organic compound characterized by its unique spiro structure, which integrates a pyrrolidine ring with a pyrroloquinoline system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. Reagents such as anhydrous aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) are often used.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride (C₆H₅COCl) and a Lewis acid catalyst.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF).
Methoxylation: The methoxy group is introduced using methanol (CH₃OH) and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
化学反応の分析
Types of Reactions
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and methoxy positions, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or methoxylated derivatives.
科学的研究の応用
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, its benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site.
類似化合物との比較
Similar Compounds
4-Benzoyl-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
8’-Methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one: Lacks the benzoyl group, potentially altering its interaction with molecular targets.
Uniqueness
4-Benzoyl-8’-methoxy-1,4’,4’,6’-tetramethyl-4’H-spiro[pyrrolidine-3,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is unique due to its combination of benzoyl and methoxy groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
特性
分子式 |
C26H28N2O3 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
4'-benzoyl-6-methoxy-1',9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C26H28N2O3/c1-16-13-25(2,3)28-22-19(16)11-18(31-5)12-20(22)26(24(28)30)15-27(4)14-21(26)23(29)17-9-7-6-8-10-17/h6-13,21H,14-15H2,1-5H3 |
InChIキー |
MPUCDMGMQBYKQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)CN(CC4C(=O)C5=CC=CC=C5)C)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)
![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)

![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)
![2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047905.png)